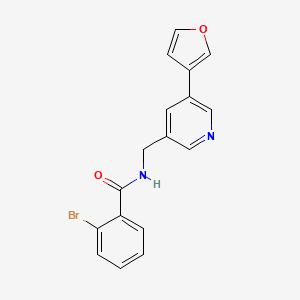

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Description

2-Bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a brominated benzamide derivative featuring a pyridinylmethyl group substituted with a furan ring at the 5-position. Its molecular structure combines a benzamide core with a heterocyclic pyridine-furan hybrid substituent, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAUDQAAVVFZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by coupling reactions to introduce the furan and pyridine rings. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: De-brominated benzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Implications for Research

- Structure-Activity Relationships (SAR) :

- Pyridine substitution (positions 2 vs. 3) and furan vs. tetrazole rings may dictate target selectivity.

- Halogen type (Br vs. F) and positioning influence lipophilicity and binding affinity.

- Therapeutic Potential: Analogous compounds (e.g., MS275) suggest applications in epigenetics (HDAC inhibition), while brominated derivatives may target kinases or GPCRs.

- Synthetic Challenges :

- The furan-pyridine hybrid in the target compound may require specialized coupling strategies compared to simpler benzamides.

Biological Activity

The compound 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can be represented by the following structural formula:

This compound features a bromine atom, a furan ring, and a pyridine moiety, contributing to its unique pharmacological profile.

Anticancer Activity

Research indicates that 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| A549 (Lung) | 30.5 ± 4.1 | Cell cycle arrest |

| HeLa (Cervical) | 20.0 ± 2.5 | Inhibition of proliferation |

In a study involving the MCF cell line, the compound was shown to accelerate apoptosis in a dose-dependent manner, indicating its potential as an effective anticancer agent .

The mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to halted proliferation.

- Inhibition of Key Signaling Pathways : Preliminary data suggest that it may inhibit pathways involved in tumor growth and metastasis.

Case Studies

A notable case study involved the administration of this compound in vivo using tumor-bearing mice models. Results indicated a significant reduction in tumor growth compared to control groups treated with standard chemotherapeutics like doxorubicin .

Study Overview

- Objective : Evaluate the efficacy of the compound in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : Tumor size decreased significantly over a treatment period of four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.